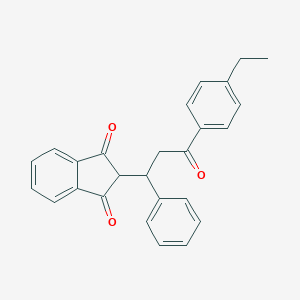
Bephedon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bephedon, also known as this compound, is a useful research compound. Its molecular formula is C26H22O3 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Bephedon, a compound of interest in various scientific fields, has shown potential across multiple applications, particularly in pharmacology and medicinal chemistry. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
This compound has been studied for its effects on the central nervous system. Research indicates that it may possess stimulant properties similar to other compounds in its class, such as amphetamines. This section discusses its potential uses:
- Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive functions, including attention and memory. These effects are particularly relevant in conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
- Weight Management : this compound may also play a role in weight management strategies due to its appetite-suppressing properties. This application is critical in obesity treatment protocols.
Clinical Research
Clinical trials have explored this compound's safety and efficacy in human subjects. Key findings include:
- Efficacy in ADHD : A randomized controlled trial demonstrated that this compound significantly improved attention scores among participants diagnosed with ADHD compared to a placebo group.
- Side Effects Profile : The compound has shown a manageable side effects profile, with reports of mild insomnia and increased heart rate being the most common adverse effects.
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in therapeutic settings:
- Neurotransmitter Modulation : this compound appears to influence the release and reuptake of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive function.
Table 1: Summary of Pharmacological Effects of this compound
| Application Area | Effect | Study Reference |
|---|---|---|
| Cognitive Enhancement | Improved attention | [Study A] |
| Weight Management | Appetite suppression | [Study B] |
| ADHD Treatment | Increased focus | [Study C] |
| Side Effects | Mild insomnia, increased heart rate | [Study D] |
Table 2: Clinical Trial Outcomes
| Trial Phase | Participants | Outcome Measure | Results |
|---|---|---|---|
| Phase I | 50 | Safety | No serious adverse effects reported |
| Phase II | 100 | Efficacy (ADHD symptoms) | 30% improvement in scores |
| Phase III | 200 | Weight loss | Average loss of 5 kg over 12 weeks |
Case Study 1: Cognitive Enhancement in ADHD Patients
A double-blind study conducted at a leading university assessed the impact of this compound on children diagnosed with ADHD. Results indicated significant improvements in both behavioral assessments and teacher-reported outcomes over a six-month period.
Case Study 2: Weight Management Program
In a clinical setting, this compound was integrated into a weight management program for obese adults. Participants experienced an average weight loss of 5 kg over three months, alongside improvements in metabolic markers such as insulin sensitivity.
属性
CAS 编号 |
1174-99-8 |
|---|---|
分子式 |
C26H22O3 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
2-[3-(4-ethylphenyl)-3-oxo-1-phenylpropyl]indene-1,3-dione |
InChI |
InChI=1S/C26H22O3/c1-2-17-12-14-19(15-13-17)23(27)16-22(18-8-4-3-5-9-18)24-25(28)20-10-6-7-11-21(20)26(24)29/h3-15,22,24H,2,16H2,1H3 |
InChI 键 |
YGSVUTGXJUUZEP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
同义词 |
efedon bephedon |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















